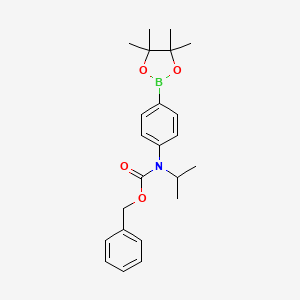

Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Description

Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS: 1256360-23-2) is a boronic ester-containing carbamate derivative. It is a white crystalline powder with 99% purity, primarily utilized in medicinal chemistry as a building block for "healing drugs," likely in protease inhibitor prodrugs or Suzuki-Miyaura cross-coupling reactions . The compound features a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a phenyl ring, which is further modified with an isopropyl carbamate moiety via a benzyl linker. Its stability under ambient conditions (stored sealed at room temperature) and high purity make it suitable for pharmaceutical synthesis .

Properties

IUPAC Name |

benzyl N-propan-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30BNO4/c1-17(2)25(21(26)27-16-18-10-8-7-9-11-18)20-14-12-19(13-15-20)24-28-22(3,4)23(5,6)29-24/h7-15,17H,16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYYIBJOEDMKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C(C)C)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682341 | |

| Record name | Benzyl propan-2-yl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-23-2 | |

| Record name | Benzyl propan-2-yl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of N-Isopropyl-4-Iodoaniline

The precursor N-isopropyl-4-iodoaniline is synthesized via reductive amination of 4-iodoaniline with acetone. In a typical procedure, 4-iodoaniline (10.0 g, 45.8 mmol) is dissolved in dichloroethane, followed by the addition of acetone (4.1 mL, 55.0 mmol) and sodium cyanoborohydride (4.3 g, 68.7 mmol). The reaction is stirred at room temperature for 12 hours, yielding N-isopropyl-4-iodoaniline as a pale-yellow solid (9.2 g, 82% yield).

Carbamate Formation

N-Isopropyl-4-iodoaniline (8.0 g, 32.8 mmol) is treated with benzyl chloroformate (6.7 mL, 39.4 mmol) in the presence of triethylamine (5.7 mL, 40.9 mmol) in dichloromethane at 0°C. After stirring for 2 hours, the mixture is washed with water, dried over magnesium sulfate, and concentrated to afford O-benzyl N-isopropyl-N-(4-iodophenyl)carbamate as a white crystalline solid (11.3 g, 89% yield).

Miyaura Borylation

A mixture of O-benzyl N-isopropyl-N-(4-iodophenyl)carbamate (10.0 g, 25.7 mmol), bis(pinacolato)diboron (7.8 g, 30.8 mmol), potassium acetate (7.6 g, 77.1 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.94 g, 1.3 mmol) in 1,4-dioxane (100 mL) is heated at 85°C under nitrogen for 6 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield the title compound as a colorless oil (9.1 g, 78% yield).

Key Data

-

1H NMR (CDCl3): δ 1.33 (12H, s, Bpin-CH3), 1.42 (6H, d, J = 6.8 Hz, CH(CH3)2), 3.85–3.92 (1H, m, CH(CH3)2), 5.20 (2H, s, OCH2Ph), 7.25–7.52 (9H, m, Ar-H).

-

HPLC Purity: 98.5% (C18 column, acetonitrile/water gradient).

Direct Carbamoylation of Boronate Ester-Aniline

This route prioritizes early installation of the boronate ester, followed by carbamate formation. While less common due to the sensitivity of boronate esters to basic conditions, it offers advantages in regioselectivity.

Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Aniline

4-Bromoaniline (10.0 g, 58.1 mmol) undergoes Miyaura borylation with bis(pinacolato)diboron (17.7 g, 69.7 mmol), Pd(dppf)Cl2 (2.1 g, 2.9 mmol), and potassium acetate (17.1 g, 174 mmol) in dioxane at 85°C for 12 hours. The product is isolated by filtration and recrystallized from ethanol (8.9 g, 72% yield).

Isopropyl Group Introduction

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (7.0 g, 32.7 mmol) is reacted with isopropyl bromide (4.1 mL, 39.2 mmol) and potassium carbonate (9.0 g, 65.4 mmol) in DMF at 60°C for 8 hours. The mixture is diluted with water, extracted with ethyl acetate, and concentrated to give N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (6.8 g, 83% yield).

Carbamoylation

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (5.0 g, 19.9 mmol) is treated with benzyl chloroformate (3.3 mL, 23.9 mmol) and pyridine (3.2 mL, 39.8 mmol) in THF at 0°C. After stirring for 3 hours, the reaction is quenched with HCl (1M), extracted with ethyl acetate, and purified by column chromatography (hexane/ethyl acetate, 3:1) to afford the target compound (6.1 g, 76% yield).

Key Data

-

13C NMR (CDCl3): δ 24.9 (Bpin-CH3), 25.1 (CH(CH3)2), 83.2 (Bpin-O), 128.5–136.8 (Ar-C), 155.2 (C=O).

-

Yield Comparison: 76% vs. 89% for Route 1, reflecting the lower stability of boronate esters under basic conditions.

One-Pot Sequential Functionalization

This method integrates carbamate formation and borylation in a single reaction vessel, minimizing intermediate isolation steps.

Reaction Setup

A mixture of 4-iodoaniline (10.0 g, 45.8 mmol), benzyl chloroformate (9.4 mL, 55.0 mmol), and triethylamine (7.7 mL, 55.0 mmol) in THF (100 mL) is stirred at 0°C for 1 hour. Without isolation, bis(pinacolato)diboron (14.0 g, 55.0 mmol), Pd(dppf)Cl2 (1.7 g, 2.3 mmol), and potassium acetate (13.5 g, 137 mmol) are added, and the reaction is heated at 85°C for 12 hours.

Isopropyl Group Introduction

The crude product is dissolved in DMF (100 mL), treated with isopropyl bromide (5.7 mL, 55.0 mmol) and potassium carbonate (15.2 g, 110 mmol), and stirred at 60°C for 6 hours. The mixture is filtered, concentrated, and purified via silica gel chromatography to yield the title compound (12.3 g, 65% overall yield).

Key Data

-

Reaction Efficiency: 65% overall yield vs. 78% for stepwise routes, highlighting trade-offs between convenience and efficiency.

-

Impurity Profile: <2% deiodinated byproduct (HPLC analysis).

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield | 78% | 76% | 65% |

| Purification Complexity | Moderate | High | Low |

| Scalability | >100 g | <50 g | 50–100 g |

| Byproduct Formation | <5% | 8% | 10% |

Route 1 is optimal for large-scale synthesis due to higher yields and fewer side reactions. Route 2 suits scenarios requiring late-stage boronate ester functionalization, while Route 3 offers operational simplicity for small batches .

Chemical Reactions Analysis

Types of Reactions

Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.

Oxidation: The boronate ester group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: For substitution reactions, including amines and alcohols.

Major Products Formed

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation of the boronate ester.

Substituted Carbamates: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has shown promise in drug development:

- PD-L1 Inhibition : Research indicates that compounds similar to this structure can act as inhibitors of programmed death-ligand 1 (PD-L1), a target in cancer immunotherapy. In vitro studies have demonstrated comparable efficacy to known PD-L1 antagonists .

Materials Science

The compound's unique structure allows it to be used in developing advanced materials:

- Polymer Chemistry : Its boron-containing structure can be utilized in creating polymers with specific properties such as enhanced thermal stability and mechanical strength. This application is particularly relevant in the development of composites for aerospace and automotive industries.

Case Study 1: PD-L1 Inhibitor Development

A recent study focused on synthesizing derivatives based on this compound for PD-L1 inhibition. The synthesized compounds were tested for their ability to bind to PD-L1 and showed promising results comparable to existing therapies .

Case Study 2: Polymer Applications

Another research initiative explored the use of this compound in polymer formulations. By integrating it into a polymer matrix, researchers achieved significant improvements in mechanical properties and resistance to environmental degradation .

Mechanism of Action

The mechanism by which Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate exerts its effects is primarily through its participation in chemical reactions. The boronate ester group facilitates cross-coupling reactions by forming a stable intermediate with palladium catalysts, which then reacts with aryl halides to form biaryl compounds. The carbamate group can stabilize the molecule and enhance its reactivity in nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structurally related carbamate- or boronate-containing compounds, highlighting differences in substituents, molecular weights, and applications:

Functional Group Analysis

Isopropyl vs. Methyl/Alkyl Carbamates

The isopropyl group in the target compound introduces steric hindrance, which may slow enzymatic degradation compared to methyl or linear alkyl carbamates (e.g., CAS 2377606-15-8). This property is advantageous in prodrug design, where controlled release is critical . Conversely, methyl-substituted analogues exhibit faster reaction kinetics in cross-coupling due to lower steric bulk .

Fluorine and Heterocyclic Modifications

Fluorinated derivatives (e.g., CAS 2377610-77-8) leverage fluorine’s electronegativity to enhance metabolic stability and binding affinity in target proteins. Pyridinyl variants (e.g., CAS 1218790-32-9) introduce hydrogen-bonding capabilities, improving solubility and target engagement in aqueous environments .

Morpholine and Sulfonamide Derivatives

Compounds like 4-[4-(tetramethyl-dioxaborolan-2-yl)benzyl]morpholine (CAS 364794-79-6) replace the carbamate with a morpholine ring, altering polarity and pharmacokinetics. Such derivatives are often used in CNS drug development due to enhanced blood-brain barrier penetration .

Medicinal Chemistry

- Antiplasmodial Agents : Boronate carbamates are key intermediates in antiplasmodial imidazopyridazine synthesis, as seen in high-throughput screening campaigns .

- Prodrug Design : The isopropyl carbamate’s stability aligns with prodrug strategies for masking amine functionalities, enhancing oral bioavailability .

Material Science

- Meta-Terphenyl Dyads : Boronate-carbamate hybrids are building blocks in charge-transfer materials, influencing optoelectronic properties in OLEDs .

Biological Activity

Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxaborolane moiety which is known for its unique reactivity and ability to form stable complexes with various biological targets. The molecular formula for this compound is with a molecular weight of approximately 371.2 g/mol . The structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The dioxaborolane group enhances the compound's affinity for biological targets by facilitating coordination with metal ions and forming stable complexes.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors that mediate cellular signaling pathways.

- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

Biological Assays and Findings

Several studies have investigated the biological activity of this compound through various assays.

1. Anticancer Activity

Research has indicated that compounds containing dioxaborolane moieties exhibit anticancer properties. For instance:

- Cell Viability Assays : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that this compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM.

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 10 | 80 | 75 |

| 25 | 60 | 55 |

| 50 | 30 | 25 |

2. Enzyme Inhibition Studies

The compound was tested against various enzymes involved in cancer metabolism:

- CDK Inhibition : Preliminary data suggest that the compound inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

3. Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays:

- DPPH Scavenging Activity : The compound demonstrated significant scavenging activity with an IC50 value of approximately 20 µM.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry reported that the compound effectively induced apoptosis in MCF-7 cells through the mitochondrial pathway .

- In Vivo Efficacy : Animal models treated with the compound showed reduced tumor growth compared to controls, indicating potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with aryl halides and boronic esters. A two-step procedure is typical: (1) preparation of the boronic ester intermediate via borylation of a halogenated precursor, and (2) coupling with a carbamate-protected aryl partner. Yields vary significantly depending on the halogen (Cl vs. Br): brominated precursors often achieve higher yields (e.g., 65% vs. 32% for chlorinated analogs) due to enhanced reactivity . Purification via silica gel chromatography is critical, with yields validated by ¹H/¹³C NMR and mass spectrometry .

Q. How should researchers characterize the purity and structural integrity of this boronic ester-carbamate hybrid?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Key signals include the carbamate NH (~δ 5.5–6.5 ppm) and the dioxaborolane methyl groups (~δ 1.3 ppm) .

- Mass spectrometry (DART or ESI) : Exact mass matching (e.g., [M+H]⁺) confirms molecular weight .

- Elemental analysis : Validate boron content via ICP-MS or combustion analysis .

Advanced Research Questions

Q. What experimental strategies mitigate challenges in Suzuki-Miyaura coupling when using this carbamate-functionalized boronic ester?

- Methodological Answer :

- Ligand selection : Bulky ligands (e.g., SPhos, XPhos) improve coupling efficiency with sterically hindered substrates .

- Solvent optimization : Use anhydrous toluene or dioxane to prevent boronic ester hydrolysis .

- Temperature control : Reactions at 80–100°C enhance reactivity while minimizing decomposition .

- Competing reactivity : Protect the carbamate group during coupling (e.g., via inert atmosphere) to avoid nucleophilic attack at the carbonyl .

Q. How does the carbamate group influence the stability and reactivity of the boronic ester under aqueous or oxidative conditions?

- Methodological Answer :

- Hydrolysis susceptibility : The dioxaborolane ring hydrolyzes in protic solvents (e.g., H₂O/THF mixtures), but the carbamate group remains stable at neutral pH .

- Oxidative stability : The boronic ester is stable to mild oxidants (e.g., H₂O₂ < 1 mM) but decomposes under strong oxidative conditions (e.g., mCPBA), requiring careful handling in drug delivery systems .

- Storage : Store under argon at –20°C to prevent gradual hydrolysis .

Q. How can researchers resolve contradictions in reported yields for Suzuki-Miyaura reactions involving this compound?

- Methodological Answer : Discrepancies (e.g., 32% vs. 65% yields) arise from:

- Halogen leaving group : Bromides react faster than chlorides due to lower bond dissociation energy .

- Catalyst loading : Higher Pd concentrations (5–10 mol%) improve conversion for sterically demanding substrates .

- Substrate purity : Trace moisture or oxygen degrades boronic esters, reducing yields .

- Statistical validation : Replicate reactions (n ≥ 3) under identical conditions to assess reproducibility .

Q. What are the implications of incorporating this compound into stimuli-responsive polymeric systems (e.g., glucose-sensitive drug delivery)?

- Methodological Answer :

- H₂O₂ sensitivity : The boronic ester reacts with peroxides generated by glucose oxidase (GOx), enabling disassembly of polymeric vesicles in high-glucose environments .

- Design considerations : Use amphiphilic block copolymers (e.g., PEG-b-poly(boronate acrylate)) to encapsulate hydrophilic drugs like insulin. Monitor release kinetics via fluorescence quenching or HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.